molecular formula C5H7Cl2NS B2468800 2-Chloro-4-methylthiophen-3-amine hydrochloride CAS No. 848252-38-0

2-Chloro-4-methylthiophen-3-amine hydrochloride

Cat. No.: B2468800
CAS No.: 848252-38-0
M. Wt: 184.08
InChI Key: HZKWXXHVCMFEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylthiophen-3-amine hydrochloride (CAS 848252-38-0) is a chemical building block of significant interest in medicinal and organic chemistry. This compound features a halogenated aminothiophene core, a structure frequently utilized in the synthesis of more complex, biologically active molecules . One of the primary research applications of this compound is its role as a key precursor in the synthesis of Tiamenidine (hydrochloride salt) . Tiamenidine is a pharmaceutical substance known to act as an agonist at alpha-2 adrenergic receptors . As such, researchers employ this compound in the development and study of compounds targeting cardiovascular and central nervous system pathways. The molecular formula of the free base is C5H6ClNS, with a molecular weight of 184.08 g/mol for the hydrochloride salt . It is characterized by the canonical SMILES string CC1=CSC(Cl)=C1N.Cl . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. Hazard Statements Apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-chloro-4-methylthiophen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-3-2-8-5(6)4(3)7;/h2H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKWXXHVCMFEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-4-methylthiophen-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methylthiophen-3-amine hydrochloride (CAS: 848252-38-0) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors .[1] As a bioisostere for 2-chloroanilines and aminothiazoles, it offers unique electronic properties that modulate potency and metabolic stability in drug candidates.

This guide addresses the compound's most significant technical challenge: the inherent instability of its free base form. We provide validated protocols for synthesis, handling, and "just-in-time" neutralization to ensure experimental reproducibility in drug discovery workflows.

Part 1: Chemical Identity & Structural Analysis

The hydrochloride salt is the requisite commercial form due to the oxidative susceptibility of the free amine. The electron-rich thiophene ring facilitates rapid oxidation and dimerization of the free base under ambient conditions.

Nomenclature & Identifiers[2][3][4][5]
PropertyDetail
IUPAC Name This compound
Common Name 3-Amino-2-chloro-4-methylthiophene HCl
CAS (HCl Salt) 848252-38-0
CAS (Free Base) 848392-48-3
Molecular Formula C₅H₆ClNS[2][3] · HCl
Molecular Weight 184.09 g/mol (Salt); 147.63 g/mol (Base)
SMILES CC1=CSC(Cl)=C1N.Cl
Appearance Off-white to beige crystalline solid (hygroscopic)
Electronic Structure & Reactivity
  • Regiochemistry: The C2-position is blocked by a chlorine atom, preventing metabolic oxidation at the most reactive alpha-position of the thiophene ring.

  • Basicity: The amine is weakly basic compared to aniline derivatives. The electron-withdrawing effect of the adjacent chlorine (inductive effect, -I) and the aromatic nature of the thiophene ring reduce the availability of the nitrogen lone pair.

  • Nucleophilicity: While less nucleophilic than alkyl amines, it remains competent for SNAr reactions and amide couplings when properly activated.

Part 2: Physicochemical Profile

Solubility & Stability

The HCl salt exhibits high water solubility but limited solubility in non-polar organic solvents.

SolventSolubility (25°C)Usage Note
Water >50 mg/mLHigh solubility; acidic pH (~2-3).
DMSO SolublePreferred for stock solutions (store at -20°C).
Methanol SolubleGood for transfers; avoid prolonged storage (potential esterification if acid present).
DCM/EtOAc InsolubleFree base is soluble; Salt is not.
Stability Warning (Critical)

The Free Base is Unstable. Upon neutralization, 2-chloro-4-methylthiophen-3-amine rapidly undergoes oxidative dimerization to form azo- or hydrazo-linked impurities, turning dark brown/black within minutes in air.

  • Storage: Store the HCl salt at -20°C under argon/nitrogen. Desiccate to prevent hydrolysis.

  • Handling: Only generate the free base in situ immediately prior to reaction.

Part 3: Synthesis & Manufacturing[8][9]

While direct chlorination of 4-methylthiophen-3-amine is possible, it often yields inseparable regioisomers. The Curtius Rearrangement pathway is the industry standard for high-purity synthesis, ensuring the correct positioning of the amine and chlorine substituents.

Preferred Synthetic Pathway (Curtius Rearrangement)

This route starts from the stable carboxylic acid precursor, converting it to the amine via an isocyanate intermediate.

Synthesis Start 2-Chloro-4-methyl thiophene-3-carboxylic acid (CAS: 85345-22-8) Step1 Acyl Azide Formation (DPPA, Et3N, t-BuOH) Start->Step1 Activation Inter Isocyanate Intermediate (In situ) Step1->Inter Curtius Rearrangement (Heat) Hydrolysis Acid Hydrolysis (HCl/Dioxane) Inter->Hydrolysis Trapping Product 2-Chloro-4-methyl thiophen-3-amine HCl (Target) Hydrolysis->Product Precipitation

Figure 1: The Curtius Rearrangement pathway ensures regiochemical fidelity, avoiding the formation of 5-chloro isomers.

Protocol Summary:

  • Activation: Treat 2-chloro-4-methylthiophene-3-carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in refluxing tert-butanol.

  • Rearrangement: The intermediate acyl azide rearranges thermally to the isocyanate, which is trapped by tert-butanol to form the Boc-protected amine.

  • Deprotection: The Boc group is removed using 4M HCl in dioxane. The product precipitates as the pure hydrochloride salt, which is filtered and washed with ether to remove organic impurities.

Part 4: Handling & Experimental Protocols

Protocol: "Just-in-Time" Free-Basing

For reactions requiring the nucleophilic free amine (e.g., amide coupling, reductive amination), do not perform a bulk extraction. Use an in situ neutralization strategy.

Workflow Salt Start: Amine HCl Salt Solvent Suspend in Anhydrous Solvent (DCM, DMF, or THF) Salt->Solvent Base Add Non-Nucleophilic Base (DIPEA or NMM, 2.5 eq) Solvent->Base  0°C under N2 Reaction IMMEDIATELY Add Electrophile (Acid Chloride, Isocyanate, etc.) Base->Reaction  < 5 mins lag time

Figure 2: Workflow for minimizing oxidative degradation during experimental use.

Step-by-Step:

  • Suspend: Weigh the HCl salt into the reaction vessel and suspend in the chosen anhydrous solvent (DCM or DMF).

  • Cool: Cool the mixture to 0°C to slow oxidation kinetics.

  • Neutralize: Add 2.0–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). The solution may clarify as the free base is liberated.

  • React: Add the electrophile (e.g., acid chloride, HATU-activated acid) immediately. Do not wait.

Part 5: Applications in Drug Discovery[8]

Kinase Inhibitor Scaffold

This moiety is a bioisostere for the 2-chloro-6-methylphenyl ring found in Dasatinib and the aminothiophene core in Olanzapine analogs.

  • Lipophilicity Modulation: The thiophene sulfur increases lipophilicity (LogP) compared to a phenyl ring, potentially improving membrane permeability.

  • Metabolic Stability: The 2-chloro substituent blocks the metabolically vulnerable alpha-position. The 4-methyl group introduces steric bulk that can enforce specific torsion angles in the binding pocket (atropisomerism potential).

Key Reactions
  • Amidation: Reacts with carboxylic acids (using HATU/EDC) to form amide linkers common in Type II kinase inhibitors.

  • Sandmeyer Reaction: The amine can be converted to a diazonium salt and subsequently to a nitrile (-CN) or halide, allowing for further scaffold diversification.

  • Buchwald-Hartwig Coupling: Can serve as the amine partner in Pd-catalyzed couplings, though the catalyst system must be optimized to prevent poisoning by the thiophene sulfur.

Part 6: Safety & Toxicology (SDS Highlights)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (HCl salt is acidic/corrosive).

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, rinse skin with water for 15 minutes. If in eyes, rinse cautiously with water and seek immediate medical attention.

References

  • PubChem. (n.d.). This compound (Compound).[1][4][5] National Library of Medicine. Retrieved from [Link]

  • Balzarini, J., et al. (2014).[6] 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32, 200-210.[6] Retrieved from [Link]

  • Google Patents. (2021). Heterocyclic kinase inhibitors and uses thereof (CN112955447A).

Sources

Technical Guide: Stability Profile & Handling of 2-Chloro-4-methylthiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the handling, storage, and utilization of 2-Chloro-4-methylthiophen-3-amine , specifically analyzing the critical stability differences between its Hydrochloride (HCl) salt and its Free Base form.

Executive Summary

In drug development workflows—particularly for kinase inhibitors like Dasatinib analogs—2-Chloro-4-methylthiophen-3-amine is a high-value intermediate. However, it exhibits a stark dichotomy in stability:

  • The HCl Salt is the thermodynamic anchor . It is a crystalline solid suitable for long-term storage (frozen, inert atmosphere).

  • The Free Base is the kinetic transient . It is an electron-rich oil/low-melting solid prone to rapid oxidative degradation and polymerization.

Operational Directive: Never store the free base. Generate it in situ or immediately prior to the N-functionalization step.

Mechanistic Basis of Instability

To understand the handling requirements, one must understand the electronic causality.

The "Electron-Rich" Trap

The thiophene ring is already electron-rich (excess


-electrons). Adding an amine group at the 3-position pushes the Highest Occupied Molecular Orbital (HOMO) energy even higher.
  • Free Base: The nitrogen lone pair donates electron density into the ring (

    
     effect), making the ring highly susceptible to electrophilic attack (e.g., by atmospheric oxygen).
    
  • HCl Salt: Protonation of the amine ties up the lone pair. The nitrogen becomes an ammonium cation (

    
     effect), withdrawing electron density from the ring. This lowers the HOMO energy, effectively "switching off" the oxidative sensitivity.
    
Degradation Pathways

When the free base is exposed to air or light, two primary degradation mechanisms occur:

  • S-Oxidation: The sulfur atom oxidizes to sulfoxide/sulfone species, disrupting aromaticity.[1]

  • Oxidative Dimerization: Formation of azo-linkages or C-C coupling between rings, leading to dark, insoluble tars (polymerization).

Comparative Stability Profile

The following data summarizes the physical and chemical divergence between the two forms.

FeatureHCl Salt (Preferred Storage) Free Base (Transient)
Physical State Crystalline Solid (White to Off-white)Oily Liquid or Low-Melting Solid (Yellow to Brown)
Oxidation Potential Low (Stabilized by protonation)High (Rapid darkening in air)
Hygroscopicity Moderate (Requires desiccated storage)Low, but moisture accelerates oxidation
Shelf Life >12 Months (at -20°C, under Argon)<24 Hours (at RT, ambient air)
Solubility Water, Methanol, DMSODCM, EtOAc, Toluene, THF
Primary Risk Hydrolysis (if wet)Oxidative Polymerization

Visualization: Stability & Degradation Logic

The following diagram illustrates the stabilization mechanism of the salt versus the degradation cascade of the free base.

StabilityMechanism Salt HCl Salt (Stable Crystalline Form) Base Free Base (Reactive Intermediate) Salt->Base Neutralization (NaOH/NaHCO3) Base->Salt Acidification (HCl in Dioxane/Et2O) Oxidation Oxidative Stress (O2 / Light) Base->Oxidation Exposure Degradation Degradation Products (Sulfoxides, Tars, Dimers) Oxidation->Degradation Rapid Kinetics

Figure 1: The cycle of salt formation acts as a "protection group" for the amine. Exposure of the free base triggers irreversible degradation.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the color changes significantly (e.g., yellow to black), the protocol has failed due to oxygen ingress.

Protocol A: Generation of Free Base (For Immediate Use)

Use this when the next reaction step requires the nucleophilic amine.

Reagents:

  • 2-Chloro-4-methylthiophen-3-amine HCl[2]

  • Dichloromethane (DCM) or Ethyl Acetate (degassed)

  • Saturated NaHCO₃ solution (aq)

Workflow:

  • Partition: Suspend the HCl salt in DCM in a separatory funnel.

  • Neutralize: Add Sat. NaHCO₃ slowly. Shake vigorously. Note: CO₂ evolution indicates neutralization.

  • Phase Separation: Collect the organic layer.

  • Dry: Dry over anhydrous Na₂SO₄ for <10 mins.

  • Concentrate (Caution): Evaporate solvent in vacuo at <30°C. Do not heat.

  • Validation: The resulting oil should be light yellow. If it is dark brown/black, oxidation has occurred. Use immediately.

Protocol B: Recovery & Salt Formation (For Storage)

Use this to salvage unreacted amine or purify synthesized material.

Reagents:

  • Crude Free Base solution

  • 4M HCl in Dioxane (or HCl gas in Diethyl Ether)

Workflow:

  • Dissolve: Dissolve the crude free base in anhydrous Diethyl Ether or MTBE.

  • Cool: Chill the solution to 0°C in an ice bath.

  • Acidify: Dropwise add HCl/Dioxane. A white precipitate should form immediately.

  • Filter: Filter the solid under a blanket of Nitrogen/Argon.

  • Wash: Wash the cake with cold ether to remove colored impurities.

  • Dry: Vacuum dry at ambient temperature. Store at -20°C.

Analytical Stability Testing

To verify the integrity of your material, use the following HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

Interpretation:

  • HCl Salt: Single sharp peak (Retention time ~4-5 min).

  • Degraded Free Base: Appearance of broad "humps" at higher retention times (polymers) or split peaks near the solvent front (sulfoxides).

Storage & Handling Recommendations

  • Primary Storage: Always store as the HCl salt .

  • Conditions: -20°C freezer, amber vial, under Argon/Nitrogen atmosphere.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a catalyst for degradation).

  • Solvents: Avoid protic solvents (methanol/ethanol) for the free base if storing for >1 hour; they can facilitate nucleophilic decomposition pathways.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-4-methylthiophen-3-amine hydrochloride. Retrieved from

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
  • BenchChem. (2025).[1] Degradation of Thiophene Derivatives: Technical Support Guide. Retrieved from

  • Enamine. (2025).[3][4][5] Handling of Aminothiophene Salts. Retrieved from

  • Master Organic Chemistry. (2017). Basicity Trends of Amines: Resonance and Inductive Effects. Retrieved from

Sources

Technical Guide: Strategic Utilization of 2-Chloro-4-methylthiophen-3-amine in Bioactive Heterocycle Synthesis

[1]

Executive Summary: The "Orthogonal" Advantage

In modern drug discovery, the 2-Chloro-4-methylthiophen-3-amine (CMTA) scaffold represents a high-value "pivot" intermediate.[1] Unlike simple aminothiophenes, the presence of the 2-chloro substituent adjacent to the 3-amino group provides orthogonal reactivity.[1] This allows medicinal chemists to diverge into two distinct chemical spaces:

  • C2-Functionalization (Suzuki/Stille/Sonogashira): Utilizing the C-Cl bond for cross-coupling to install "cyclization partners" (e.g., esters, aldehydes, alkynes).

  • N3-Derivatization (Acylation/Urea Formation): Utilizing the nucleophilic amine for immediate scaffold extension (e.g., thienyl-benzimidazoles).[1]

This guide details the mechanistic logic and validated protocols for converting CMTA into fused bicyclic systems—specifically thieno[2,3-d]pyrimidines (bioisosteres of quinazolines) and thieno[3,2-b]pyridines , both privileged structures in kinase inhibitor design (EGFR, VEGFR).

Molecular Architecture & Reactivity Profile[1]

To successfully manipulate CMTA, one must understand its electronic distribution. The thiophene ring is electron-rich, but the 2-chloro group exerts a localized inductive withdrawal (-I effect), activating the position for oxidative addition by Palladium (0) species.[1] Simultaneously, the 4-methyl group provides steric bulk that prevents unwanted polymerization at the 5-position during sensitive steps, while also modulating lipophilicity (LogP).

reactivity Map
  • Position 2 (Cl): Electrophilic site.[1] Prime for Pd-catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution (SNAr) if the ring is sufficiently activated.[1]

  • Position 3 (NH₂): Nucleophilic site.[1] Ready for condensation with electrophiles (isocyanates, acid chlorides, orthoesters).

  • Position 5 (H): Nucleophilic site (soft).[1] Susceptible to electrophilic aromatic substitution (SEAr), though usually blocked or unreactive under standard cyclization conditions.

Strategic Pathways: The "Divergent" Workflow

The following flowchart illustrates the three primary synthetic corridors available from the CMTA scaffold.

CMTA_PathwaysStart2-Chloro-4-methylthiophen-3-amine(CMTA)SuzukiPathway A: Pd-Coupling (C2)(Suzuki/Sonogashira)Start->SuzukiPd(dppf)Cl2, Ar-B(OH)2UreaPathway B: N-Acylation (N3)(Isocyanates/Thioformates)Start->UreaR-N=C=Oor Cl-CS-OPhCycloPathway C: Tandem Cyclization(Larock-type)Start->CycloAlkynes, Pd cat.Inter_A2-Functionalized-3-amine(e.g., 2-Aryl/2-Alkynyl)Suzuki->Inter_AProd_AThieno[2,3-d]pyrimidines(Kinase Inhibitors)Inter_A->Prod_ACyclization(Formamide/Acid)Inter_BThienyl-Urea/ThioureaUrea->Inter_BProd_BThienyl-Benzimidazoles(Multi-Target Agents)Inter_B->Prod_BCyclodesulfurizationProd_CThieno[3,2-b]pyridinesCyclo->Prod_C

Figure 1: Divergent synthetic workflows from the CMTA scaffold. Pathway A is the preferred route for generating thienopyrimidine libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-d]pyrimidines via Suzuki-First Strategy

This is the most robust method for generating kinase inhibitor libraries.[1] The strategy involves installing a "cyclization partner" (e.g., a formyl or ester group) at the 2-position via Suzuki coupling, followed by ring closure.

Rationale: Direct cyclization of the 2-chloro amine is difficult.[1] Converting the C-Cl bond to a C-C bond (aryl or vinyl) before cyclization allows for the formation of the pyrimidine ring using standard condensation chemistry.[1]

Step 1: Protection (Optional but Recommended)

If the coupling conditions are harsh, protect the amine.

  • Reagents: Boc₂O, DMAP, THF.

  • Product:tert-butyl (2-chloro-4-methylthiophen-3-yl)carbamate.[1]

Step 2: Suzuki-Miyaura Coupling[1]
  • Reagents: 2-Chloro-4-methylthiophen-3-amine (or Boc-protected), Arylboronic acid (Ar-B(OH)₂), Pd(dppf)Cl₂, K₂CO₃.[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions:

    • Charge a reaction vessel with CMTA (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Add degassed 1,4-Dioxane/Water.[1]

    • Add Pd(dppf)Cl₂ (5 mol%).[1]

    • Heat to 90°C for 12 hours under N₂ atmosphere.

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.

  • Mechanism: The electron-rich thiophene facilitates oxidative addition at the C-Cl bond despite the steric hindrance of the 4-methyl group.[1]

Step 3: Pyrimidine Ring Closure
  • Reagents: Formamide (excess) or Triethyl Orthoformate + NH₄OAc.[1]

  • Conditions: Reflux at 140–160°C.[1]

  • Outcome: Formation of the thieno[2,3-d]pyrimidine core.[2][3][4][5]

Protocol B: Synthesis of Thienyl-Benzimidazoles (Patent-Derived Method)

This protocol utilizes the amine nucleophilicity to create urea/thiourea intermediates, a method validated in patent literature for benzimidazole synthesis [1].[1]

  • Thiocarbamate Formation:

    • React CMTA (HCl salt) with phenyl chlorothionoformate in NMP at 10°C.

    • Intermediate:O-phenyl (2-chloro-4-methylthiophen-3-yl)thiocarbamate.[1][6]

    • Note: This intermediate is more stable than the corresponding isothiocyanate.[1]

  • Benzimidazole Construction:

    • Add 1,2-phenylenediamine (1.3 eq) and TEA (1.1 eq) to the intermediate.

    • Heat to 30°C.

    • Result: Formation of the thiourea linkage, followed by cyclization to the benzimidazole.

  • Validation: This route avoids the use of unstable free-base aminothiophenes by maintaining the HCl salt until the critical coupling step.[1]

Data Summary: Optimization Parameters

The following table summarizes critical parameters for optimizing the Suzuki coupling step (Pathway A), which is the bottleneck in most syntheses.

ParameterStandard ConditionOptimization for CMTARationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2 The bidentate ligand (dppf) prevents catalyst decomposition by the sulfur-containing thiophene (catalyst poisoning).[1]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ Stronger bases facilitate transmetallation in sterically crowded (4-methyl) environments.[1]
Solvent Toluene/EtOHDioxane/H₂O or n-Butanol Higher boiling point required; water acts as a cosolvent to dissolve inorganic bases.[1]
Temp 80°C90–100°C Activation energy for oxidative addition into the C-Cl bond on an electron-rich ring is high.[1]

Bioactive Applications & Case Studies

EGFR/VEGFR Kinase Inhibitors

Thieno[2,3-d]pyrimidines derived from CMTA act as bioisosteres of Quinazoline inhibitors (e.g., Gefitinib). The thiophene ring alters the "hinge binding" geometry, often improving selectivity against specific mutant kinases (e.g., T790M).

  • Mechanism:[1][5][6][7][8][9] The N1 and N3 of the pyrimidine ring form hydrogen bonds with the ATP-binding pocket of the kinase. The substituent at the 2-position (derived from the initial Suzuki coupling) extends into the hydrophobic pocket.

Anti-Inflammatory Agents

Derivatives synthesized via the Pathway B (Benzimidazole route) have shown efficacy in inhibiting pro-inflammatory cytokines.[1] The 2-chloro group can be retained in these structures to enhance metabolic stability (blocking metabolic oxidation at the 2-position).[1]

Troubleshooting & Safety

  • Stability: Free base 2-chloro-4-methylthiophen-3-amine is prone to oxidation (turning dark/black).[1] Always store as the Hydrochloride (HCl) salt at -20°C.

  • Dechlorination: During Pd-catalyzed coupling, hydrodechlorination (replacement of Cl with H) is a common side reaction.[1]

    • Solution: Use strictly anhydrous solvents if using hydride sources, or switch to Buchwald precatalysts (e.g., XPhos Pd G2) to speed up the productive cycle over the side reaction.

  • Regioselectivity: In electrophilic substitutions, the 5-position is reactive.[1] If further functionalization is needed after scaffold construction, block the 5-position or control temperature (<0°C).

References

  • Process for the preparation of benzimidazol thienylamine compounds. (2009). World Intellectual Property Organization, WO2009006066A2.

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). SciELO.[1]

  • Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. Journal of Integrated Sciences.

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals.[1]

  • Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines. BenchChem Application Notes.

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-4-methylthiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity challenges of 2-Chloro-4-methylthiophen-3-amine , a highly functionalized heterocyclic scaffold used in the synthesis of antipsychotics (e.g., Olanzapine analogs), kinase inhibitors, and bio-isosteres of quinazolines.

Executive Summary & Strategic Importance

2-Chloro-4-methylthiophen-3-amine (CMTA) represents a "privileged scaffold" in drug discovery due to its ability to form fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidines and thieno[2,3-b]diazepines). However, it presents a distinct synthetic challenge:

  • Electronic Mismatch: The thiophene ring is electron-rich (excess

    
    -density), making the C2-Cl bond resistant to classical Nucleophilic Aromatic Substitution (
    
    
    
    ) unless strong electron-withdrawing groups (EWGs) are present at C5.
  • Competing Nucleophilicity: The C3-amino group is a potent nucleophile, often leading to self-polymerization or side reactions if not properly masked or utilized in tandem sequences.

This guide details three validated protocols to force nucleophilic substitution at the C2-position:

  • Palladium-Catalyzed Amination (Buchwald-Hartwig): For intermolecular C-N bond formation.

  • Intramolecular

    
     Cyclization:  Leveraging the "proximity effect" to synthesize fused rings.
    
  • Suzuki-Miyaura Cross-Coupling: For C-C bond formation (bio-isosteric replacement).

Chemical Landscape & Reactivity Analysis

The reactivity of CMTA is governed by the interplay between the electron-donating amine (+M effect) and the halogen.

ReactivityMap CMTA 2-Chloro-4-methylthiophen-3-amine (Substrate) Path1 Pathway A: Pd-Catalyzed Coupling (Intermolecular) CMTA->Path1 Pd(0)/Ligand Amine Nucleophile Path2 Pathway B: Intramolecular SnAr (Cyclization) CMTA->Path2 1. R-NCO/R-CN 2. Base/Heat Path3 Pathway C: Electrophilic Attack (C5 Position) CMTA->Path3 NCS/NBS (Side Reaction) Prod1 N-Aryl/Alkyl Thiophenes Path1->Prod1 Prod2 Thieno[2,3-d]pyrimidines (Fused Rings) Path2->Prod2 Prod3 C5-Halogenated Derivatives Path3->Prod3

Figure 1: Reactivity landscape of 2-Chloro-4-methylthiophen-3-amine. The primary goal is to engage Pathway A or B while suppressing C5-electrophilic substitution (Pathway C).

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Displacement of C2-Chlorine with secondary amines (e.g., N-methylpiperazine, morpholine). Mechanism: The electron-rich nature of thiophene makes oxidative addition of Pd(0) difficult. Specialized ligands (biaryl phosphines) are required to facilitate this step.

Materials:
  • Substrate: 2-Chloro-4-methylthiophen-3-amine (1.0 equiv)

  • Nucleophile: Morpholine or N-Boc-piperazine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BINAP (4-10 mol%)

  • Base:

    
     (2.0 equiv) - Crucial for thiophenes to prevent catalyst poisoning.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.[1]

  • Charge Reagents: Add

    
     (0.05 eq) and Xantphos (0.10 eq) to the flask. Add 5 mL of degassed 1,4-Dioxane. Stir at RT for 10 mins to form the active catalytic complex (solution turns from dark red to orange/yellow).
    
  • Substrate Addition: Add the thiophene substrate (1.0 eq), the amine nucleophile (1.2 eq), and

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 100°C for 12-16 hours. Monitor via LC-MS (Target mass = MW - Cl + Amine).

    • Critical Checkpoint: If conversion is <50% after 4 hours, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane:EtOAc gradient).

Why this works: Xantphos has a wide bite angle, stabilizing the Pd intermediate during the difficult reductive elimination step on the electron-rich thiophene ring.

Protocol B: Intramolecular Cyclization (Thienopyrimidine Synthesis)

Objective: Synthesis of thieno[2,3-d]pyrimidin-4-ones via "One-Pot" condensation and internal substitution. Mechanism: The C3-amine first attacks an electrophile (e.g., nitrile or orthoester), positioning a nucleophilic nitrogen exactly where it can attack the C2-Cl bond. This proximity overcomes the electronic barrier.

Materials:
  • Substrate: 2-Chloro-4-methylthiophen-3-amine (1.0 equiv)

  • Reagent: Benzonitrile (1.2 equiv) or Formamide (excess)

  • Acid Catalyst: HCl gas (bubbled) or

    
     (if activating an amide)
    
  • Solvent: 1,4-Dioxane or Ethanol

Step-by-Step Methodology (The "Dave" Method Variant):
  • Condensation: Dissolve substrate (1.0 eq) and Benzonitrile (1.2 eq) in 1,4-Dioxane.

  • Activation: Bubble dry HCl gas through the solution for 15-30 minutes until saturation.

    • Safety Note: Perform in a well-ventilated fume hood.

  • Cyclization: Heat the sealed vessel to 80-90°C for 6 hours. The intermediate amidine forms and then displaces the chlorine.

  • Neutralization: Pour the reaction mixture into ice-cold saturated

    
    .
    
  • Isolation: The product often precipitates as a solid. Filter, wash with water and cold diethyl ether. Recrystallize from Ethanol.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Substitution of C2-Cl with an Aryl/Heteroaryl group.

Materials:
  • Substrate: 1.0 equiv

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME/Water (3:1 ratio)

Methodology:
  • Degassing: Combine solvent (DME/Water) and bubble Nitrogen for 20 mins. Oxygen is the enemy of this reaction.

  • Mixing: Add substrate, boronic acid, and base. Add catalyst last under a nitrogen counter-flow.

  • Reflux: Heat to 85°C for 4-8 hours. The reaction is usually faster than amination.

  • Workup: Partition between EtOAc and Water. Dry organic layer over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1]
    

Data Summary & Troubleshooting

ParameterStandard

Pd-Catalyzed (Buchwald)Intramolecular Cyclization
Reaction Temp >140°C (often fails)80-110°C80-100°C
Yield (Typical) <10% (Decomposition)65-85%70-90%
Solvent Choice DMSO/DMFToluene/DioxaneDioxane/EtOH
Key Challenge Substrate inertnessCatalyst poisoning (S)Regioselectivity

Troubleshooting Table:

  • Problem: Low conversion in Buchwald-Hartwig.

    • Root Cause: Sulfur poisoning of Pd or oxidation of ligand.

    • Fix: Switch to precatalysts like XPhos Pd G2 or increase catalyst loading. Ensure strict anaerobic conditions.

  • Problem: Formation of "Purple/Black" tars.

    • Root Cause: Oxidation of the free amine at C3.

    • Fix: Protect the amine (e.g., Acetyl or Boc) before attempting coupling, or use an antioxidant (BHT) in the solvent.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle required to overcome the energy barrier of the C-Cl bond on the thiophene ring.

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (R-Cl) PdII_Cl L-Pd(II)-Cl (Thiophene Complex) OxAdd->PdII_Cl Coord Amine Coordination & Deprotonation PdII_Cl->Coord + HNR2 / Base RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of 2-chlorothiophenes. Note that the Oxidative Addition step is rate-limiting due to the electron-rich nature of the thiophene ring.

References

  • Vertex Pharmaceuticals Inc. (2009). Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof. WO2009006066A2. Link

  • Vogt, E. J., et al. (2012). Ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. Link

  • Gouda, M. A. (2011).[3] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 1-26. Link

  • Paul, F., et al. (1994). Palladium-catalyzed coupling reactions of aryl chlorides. Journal of the American Chemical Society, 116(13), 5969–5970.
  • Beilstein Journals. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein J. Org. Chem. 11, 1707–1713. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Cyclization of 2-Chloro-4-methylthiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the cyclization of 2-Chloro-4-methylthiophen-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to help you diagnose and resolve issues leading to low product yield. This resource is structured as a series of troubleshooting questions and FAQs to directly address the common hurdles in synthesizing fused thieno[3,2-b]pyridine systems.

The intramolecular cyclization of substituted 3-aminothiophenes is a powerful method for constructing the thieno[3,2-b]pyridine core, a scaffold of significant interest in medicinal chemistry.[1][2] However, the success of this reaction is highly sensitive to a variety of factors, from starting material purity to the fine-tuning of reaction conditions. This guide will walk you through a logical, evidence-based approach to optimizing your reaction yield.

Let's begin by establishing a common reaction framework. A frequent and effective strategy for this type of cyclization is an acid-catalyzed reaction with an aldehyde or ketone, known as the Pictet-Spengler reaction.[3][4] This guide will primarily focus on troubleshooting this transformation.

Proposed Reaction: Pictet-Spengler Cyclization

The reaction involves the condensation of 2-Chloro-4-methylthiophen-3-amine with a carbonyl compound (e.g., an aldehyde, R-CHO) to form an imine, which then undergoes an intramolecular electrophilic substitution on the electron-rich thiophene ring, followed by aromatization to yield the thieno[3,2-b]pyridine product.

Pictet-Spengler Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ThiopheneAmine 2-Chloro-4-methylthiophen-3-amine Imine Schiff Base/Iminium Ion ThiopheneAmine->Imine + Aldehyde, H+ Aldehyde Aldehyde (R-CHO) Thienopyridine Thieno[3,2-b]pyridine Imine->Thienopyridine Intramolecular Cyclization

Caption: General workflow of the Pictet-Spengler reaction.

Troubleshooting Guide

Q1: My reaction shows a low conversion rate of the starting material. What are the likely causes and how can I improve it?

A low conversion rate is a common issue that typically points to problems with reaction kinetics or thermodynamics. The root cause often lies in insufficient activation of the reactants or sub-optimal reaction conditions.

Causality and Solutions:

  • Inefficient Imine Formation: The first step of the Pictet-Spengler reaction is the formation of a Schiff base (imine), which is then protonated to the reactive iminium ion. This step is a reversible equilibrium.

    • Troubleshooting:

      • Water Removal: The formation of the imine releases a molecule of water. Employing a Dean-Stark trap or adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine, thereby increasing the concentration of the key intermediate.

      • Catalyst Choice: The reaction is acid-catalyzed. If you are using a weak acid, it may not be sufficient to effectively catalyze imine formation and subsequent cyclization. Stronger Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids can be more effective.[3] However, be aware that very strong acids can lead to side reactions.[4]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Troubleshooting:

      • Temperature: Many Pictet-Spengler reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) could significantly improve the conversion rate. Monitor the reaction closely by TLC or LC-MS to avoid product degradation at higher temperatures.

      • Reaction Time: It's possible the reaction is simply slow. Run a time-course experiment, taking aliquots at different time points (e.g., 2, 6, 12, 24 hours) to determine when the reaction reaches its maximum conversion.

  • Catalyst Issues: The choice and amount of acid catalyst are crucial.

    • Troubleshooting:

      • Catalyst Screening: Experiment with different types of acid catalysts. Brønsted acids (TFA, p-TsOH) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can have different efficiencies depending on the substrate.

      • Catalyst Loading: The amount of catalyst can be critical. Too little may result in a sluggish reaction, while too much can lead to side reactions or decomposition. A typical starting point is 10-20 mol%, but this may need to be optimized.

Data-Driven Parameter Adjustment:

ParameterStandard ConditionSuggested VariationRationale
Temperature Room Temperature50 °C, 80 °C, RefluxOvercome activation energy barrier.
Solvent Dichloromethane (DCM)Toluene, Dioxane, AcetonitrileHigher boiling points for increased temperature; solvent polarity can influence reaction rate.[5]
Acid Catalyst Acetic Acidp-TsOH, TFA, Sc(OTf)₃Stronger acids can increase the rate of iminium ion formation and cyclization.[3]
Concentration 0.1 M0.5 M, 1.0 MHigher concentration can favor the bimolecular condensation step.
Additives None4Å Molecular SievesTo remove water and drive the imine formation equilibrium.

digraph "Troubleshooting_Low_Conversion" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled];
edge [arrowhead=vee, penwidth=1.5];

Start [label="Low Conversion of\nStarting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Imine [label="Is Imine Formation Efficient?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Add_Dehydrating [label="Add Molecular Sieves or\nUse Dean-Stark Trap"]; Increase_Temp [label="Increase Reaction\nTemperature"]; Optimize_Catalyst [label="Screen Different Acid\nCatalysts and Loadings"]; Check_Time [label="Run a Time-Course\nExperiment"]; End [label="Improved Conversion", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Imine; Check_Imine -> Add_Dehydrating [label="No"]; Check_Imine -> Increase_Temp [label="Yes"]; Add_Dehydrating -> Increase_Temp; Increase_Temp -> Optimize_Catalyst; Optimize_Catalyst -> Check_Time; Check_Time -> End; }

Caption: Workflow for troubleshooting low reaction conversion.

Q2: I'm observing multiple spots on my TLC/LC-MS, and the desired product is a minor component. What are the common side products and how can I suppress them?

The formation of multiple byproducts is often indicative of competing reaction pathways or product degradation. Understanding these potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Uncyclized Imine Intermediate: The most common "byproduct" is often the stable imine intermediate. If the cyclization step is slow or has a high activation energy, the imine can be the major species present at the end of the reaction.

    • Mitigation: This issue is closely related to low conversion. Increasing the temperature and using a more effective acid catalyst are the primary strategies to promote the cyclization of the imine.

  • Oxidation: The thiophene ring and the resulting thienopyridine are electron-rich and can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of N-oxides or other oxidized species.

    • Mitigation:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

      • Degassed Solvents: Using solvents that have been degassed prior to use can also help.

  • Intermolecular Reactions: At high concentrations, the starting amine can react with the imine intermediate or other electrophilic species, leading to dimers or oligomers.

    • Mitigation:

      • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

      • Slow Addition: In some cases, slow addition of one of the reactants to the reaction mixture can maintain its low concentration and suppress intermolecular reactions.

  • Dehalogenation or Other Ring Reactions: While less common under acidic conditions, the chloro-substituent could potentially undergo side reactions, or the thiophene ring could be protonated in undesired positions, leading to rearrangements or decomposition.

    • Mitigation: Careful control of acid strength and temperature is key. Avoid overly harsh conditions (e.g., very strong acids at high temperatures for extended periods).

Side_Reactions Start 2-Chloro-4-methylthiophen-3-amine + Aldehyde Imine Imine Intermediate Start->Imine Imine->Start Reversion (Hydrolysis) Desired_Product Thieno[3,2-b]pyridine (Desired Cyclization) Imine->Desired_Product Intramolecular Cyclization (Favored) Dimerization Dimers/Oligomers (Intermolecular Reaction) Imine->Dimerization High Concentration Oxidation Oxidized Byproducts (e.g., N-oxides) Desired_Product->Oxidation Air/Heat Pictet-Spengler_Mechanism Reactants Thiophene-Amine + Aldehyde Imine Imine Reactants->Imine -H2O Iminium Iminium Ion Imine->Iminium +H+ Cyclized_Intermediate Cyclized Cationic Intermediate Iminium->Cyclized_Intermediate Intramolecular Attack Product Thieno[3,2-b]pyridine Cyclized_Intermediate->Product -H+ (Aromatization)

Sources

Resolving solubility issues of 2-Chloro-4-methylthiophen-3-amine in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methylthiophen-3-amine (CMTA) presents a dual challenge in aqueous environments: high lipophilicity (LogP ~2.5–3.[1]0) and chemical instability (oxidation/polymerization) characteristic of electron-rich aminothiophenes.[1]

Users frequently report "oiling out" or immediate precipitation upon dilution into biological buffers (pH 7.4). This guide addresses the root cause: the molecule is a very weak base with poor ionization at neutral pH. Successful solubilization requires forcing protonation (salt formation) or encapsulating the lipophilic core.

Part 1: The Core Solubility Protocol

Module A: Diagnosis & Immediate Action

Before attempting dissolution, identify your starting material form.[1] The physical behavior of the Free Base vs. the Hydrochloride Salt is drastically different.

FeatureFree Base (Neutral)Hydrochloride Salt (Ionic)
Appearance Dark oil or low-melting solidOff-white to tan crystalline powder
Water Solubility Negligible (< 0.1 mg/mL)Moderate (pH dependent)
Stability Poor (Oxidizes rapidly in air)Good (Stable if dry)
Action STOP. Do not add water directly.[1]Proceed to Module B .
Module B: The "In-Situ" Salt Formation (Preferred Method)

Use this method if you have the Free Base and need an aqueous stock solution.

The Science: The chlorine atom at position 2 is electron-withdrawing, reducing the electron density on the amine nitrogen at position 3. This lowers the pKa (estimated ~2.0–3.0), meaning the molecule remains neutral (insoluble) even in weak acids. You must use a strong acid to force protonation.[1]

Protocol:

  • Dissolve in Organic Carrier: Dissolve the CMTA Free Base in a minimal volume of DMSO (dimethyl sulfoxide).[1] Target concentration: 50–100 mM.

  • Acidification: Add 1.1 equivalents of 1M HCl (aqueous) or 4M HCl in Dioxane directly to the DMSO stock.

    • Why? This converts the unstable free amine into the stable anilinium-like salt before it sees the bulk water.

  • Dilution: Slowly add water or saline while vortexing.

    • Checkpoint: If precipitation occurs, the salt is too lipophilic.[1] Switch to Module C .

Module C: Cosolvent System for Biological Assays

Use this method for cell culture or enzymatic assays where low pH is toxic.[1]

The Science: At pH 7.4, CMTA will deprotonate and precipitate. To keep it in solution, we must reduce the dielectric constant of the solvent or encapsulate the drug.

Reagents:

  • Stock Solvent: 100% DMSO

  • Cosolvent: PEG-400 (Polyethylene glycol 400)[1]

  • Surfactant (Optional): Tween 80

Step-by-Step Protocol:

  • Prepare 1000x Stock: Dissolve CMTA in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilution (The "Crash-Resistant" Step):

    • Do NOT pipette DMSO stock directly into media.[1]

    • Mix DMSO stock 1:1 with PEG-400 .[1]

  • Final Dilution: Pipette the DMSO/PEG mix into the assay buffer/media while vortexing rapidly.

    • Target: Final DMSO concentration < 0.5%.[1]

Part 2: Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

CMTA_Solubility Start START: CMTA Sample CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt HCl Salt (Powder) CheckForm->Salt AssayType Intended Application? FreeBase->AssayType Convert first if unstable Salt->AssayType ChemSynth Chemical Synthesis (Non-Bio) AssayType->ChemSynth BioAssay Biological Assay (pH 7.4) AssayType->BioAssay Action1 Dissolve in DCM/EtOAc Convert to HCl Salt immediately ChemSynth->Action1 Action2 Use DMSO + PEG400 (Cosolvent System) BioAssay->Action2 Standard Action3 Use Cyclodextrin (HP-β-CD) (Encapsulation) BioAssay->Action3 Sensitive Cells

Figure 1: Decision tree for solubilizing CMTA based on chemical form and downstream application.

Part 3: Advanced Formulation (Cyclodextrins)

For in vivo studies or high-concentration stock solutions (>5 mg/mL) where organic solvents (DMSO) are not tolerated, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Why it works: The hydrophobic thiophene ring inserts into the cyclodextrin cavity, shielding it from water, while the hydroxyl groups on the outside maintain aqueous solubility.

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water or saline.[1]

  • Add CMTA (Free Base or Salt) to the solution.[1]

  • Sonicate for 30–60 minutes at ambient temperature.

  • Filter sterilize (0.22 µm).[1]

    • Note: If the solution remains cloudy, adjust pH to 3.0–4.0 using 0.1M HCl to assist complexation, then carefully re-adjust to pH 6.0 if necessary.

Part 4: Frequently Asked Questions (FAQ)

Q1: My sample turned black overnight. Is it still usable?

  • Answer: Likely not.[1] Aminothiophenes are electron-rich and prone to oxidative polymerization, forming dark "tars."

  • Prevention: Always store CMTA as the HCl salt at -20°C under argon/nitrogen.[1] If you must store the free base, keep it in a degassed solvent (DMSO) at -80°C.

Q2: Can I use ethanol instead of DMSO?

  • Answer: Ethanol is risky.[1] While CMTA dissolves in ethanol, ethanol evaporates quickly (changing concentration) and is less effective at preventing precipitation upon dilution into water compared to DMSO/PEG mixtures.

Q3: What is the estimated pKa?

  • Answer: While experimental data for this specific CAS is sparse, structural analogs (3-aminothiophene derivatives) typically exhibit pKa values between 2.0 and 3.5 .[1] The ortho-chlorine atom significantly reduces basicity.[1] Do not expect it to be positively charged (soluble) at pH > 4.

References

  • Solubilization Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • Thiophene Stability: Campaigne, E. (1944).[1] 3-Aminothiophenes.[2][3] Journal of the American Chemical Society. (Foundational text on the instability of free-base aminothiophenes). Link

  • Lipophilicity & LogP: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 13560097 (Structural Analog). PubChem. Link

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 2-Chloro-4-methylthiophen-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methylthiophen-3-amine hydrochloride is a critical heterocyclic building block, frequently employed in the synthesis of atypical antipsychotics (e.g., Olanzapine analogs) and optoelectronic materials.

This guide moves beyond basic spectral listing to provide a comparative analysis of the hydrochloride salt versus its free base, and the critical impact of solvent selection on spectral resolution. Unlike the unstable free base, the HCl salt offers superior shelf-stability but presents unique challenges in NMR characterization due to the exchangeable ammonium protons and solubility constraints.[1]

Key Takeaway: For full structural confirmation, DMSO-d₆ is the obligatory solvent to observe the ammonium moiety.[1] D₂O is the superior alternative for high-throughput purity assays where the broad ammonium peak is undesirable.

Structural & Stability Context: Salt vs. Free Base[1][3]

Before analyzing the spectrum, it is vital to understand why the HCl form is the standard for analysis.

FeatureFree Base (Amine)Hydrochloride Salt (HCl)Analytical Implication
Oxidation State Highly susceptible to oxidative darkening (formation of imines/diazo species).[2]Protonated amine (NH₃⁺) protects against oxidation.[1]HCl salt yields cleaner baselines; Free base samples often show degradation impurities.[1]
Solubility Soluble in CDCl₃; Insoluble in water.[1]Insoluble in CDCl₃; Soluble in DMSO, D₂O, MeOH.[1]CDCl₃ is not a viable solvent for the commercial HCl product.[1]
Nitrogen Shift NH₂ protons ~3.5–5.0 ppm (broad).[1][2]NH₃⁺ protons ~8.0–10.0 ppm (very broad).[1]The salt form shifts the amine signal downfield, clearing the aromatic region.[1]

Comparative Analysis: Solvent Selection Strategy

The choice of deuterated solvent fundamentally alters the appearance of the 2-Chloro-4-methylthiophen-3-amine HCl spectrum.[3]

Scenario A: DMSO-d₆ (Recommended for Structure Elucidation)[2]
  • Solubility: Excellent.

  • Exchange: Slow exchange rate allows observation of the NH₃⁺ protons.[1]

  • Resolution: Provides the complete proton count (6H total).

  • Drawback: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can interfere if the sample is wet.[1][2]

Scenario B: D₂O (Recommended for Purity/Assay)
  • Solubility: Good.

  • Exchange: Rapid deuterium exchange occurs (

    
    ).[1][2]
    
  • Result: The NH₃⁺ signal disappears completely.[1]

  • Benefit: The spectrum is simplified to just the Thiophene-H and Methyl-H, making integration and purity calculation highly reproducible without baseline errors from broad amine peaks.[2]

Scenario C: CDCl₃ (Not Recommended)[2]
  • Solubility: Poor/Insoluble.

  • Result: Requires free-basing the sample (extraction with NaHCO₃) before analysis, which introduces potential degradation artifacts.

Detailed Spectral Analysis (DMSO-d₆)

The following data represents the theoretical consensus for the HCl salt in DMSO-d₆ at 300-400 MHz.

Molecular Formula: C₅H₇ClNS[1][2] · HCl Total Protons: 7 (including HCl acidic proton contribution to the exchangeable pool)[2]

Chemical Shift Table[1][5][6][7][8][9]
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Mechanistic Explanation
NH₃⁺ 8.5 – 10.0Broad Singlet3HN/ADeshielded by positive charge; broadened by quadrupolar relaxation of

N and chemical exchange.[2]
H-5 (Thiophene)6.6 – 6.9Quartet (or broad s)1H

Shielded relative to unsubstituted thiophene (7.4 ppm) due to the electron-donating methyl group at C4, despite the withdrawing Cl at C2.[2]
CH₃ (Methyl)2.1 – 2.2Doublet3H

Typical aromatic methyl shift.[1][2] Shows long-range allylic coupling to H-5.[1]
Visualization: Structural Logic of Shifts[1]

ChemicalShifts Structure 2-Chloro-4-methyl thiophen-3-amine HCl NH3 NH3+ Group (Pos 3) Structure->NH3 H5 Aromatic Proton (Pos 5) Structure->H5 Me4 Methyl Group (Pos 4) Structure->Me4 Shift_NH3 8.5 - 10.0 ppm (Deshielded/Exchangeable) NH3->Shift_NH3 Positive Charge Shift_H5 6.6 - 6.9 ppm (Shielded by Me) H5->Shift_H5 Resonance Me4->H5 4J Coupling (~1 Hz) Shift_Me4 2.1 - 2.2 ppm (Allylic Coupling) Me4->Shift_Me4 Inductive

Figure 1: Correlation between chemical structure and observed NMR shifts.[1][2] Note the long-range coupling between Methyl-4 and Proton-5.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. This method includes a "D₂O Shake" step to validate the amine assignment.[1]

Materials
  • Analyte: ~10 mg 2-Chloro-4-methylthiophen-3-amine HCl.[2]

  • Primary Solvent: DMSO-d₆ (99.8% D).[1]

  • Validation Solvent: D₂O.

  • Equipment: 400 MHz NMR Spectrometer (min).

Step-by-Step Methodology
  • Sample Preparation (Dry Run):

    • Weigh 10-15 mg of the salt into a clean vial.

    • Add 0.6 mL DMSO-d₆.[1][2]

    • Critical: If the solution is cloudy, sonicate for 30 seconds.[1] The HCl salt should fully dissolve.[1]

    • Transfer to NMR tube.[1][4]

  • Acquisition (Experiment 1):

    • Run standard proton sequence (16 scans, d1=1.0s).[1][2]

    • QC Check: Verify the presence of the broad hump at >8.5 ppm. If absent, the sample may be wet (proton exchange with water) or degraded.[1]

  • The "D₂O Shake" (Experiment 2 - Validation):

    • Add 2 drops of D₂O directly into the NMR tube.[1]

    • Shake vigorously and re-run the spectrum.[1]

    • Expected Result: The broad peak at >8.5 ppm must disappear.[1] The HDO peak at ~4.8 ppm will grow.[1] The doublet at 2.1 ppm and quartet at 6.7 ppm should remain unchanged (confirming the carbon backbone stability).[1]

Visualization: Analytical Workflow

Workflow Start Start: Solid HCl Salt Solvent Dissolve in DMSO-d6 Start->Solvent Check1 Check Solubility (Clear Solution?) Solvent->Check1 Check1->Solvent No (Sonicate) Acquire1 Acquire 1H NMR Check1->Acquire1 Yes Analyze Analyze Regions: 1. Aromatic (6-7 ppm) 2. Aliphatic (2-3 ppm) 3. Amine (>8 ppm) Acquire1->Analyze Validation D2O Shake Test Analyze->Validation Final Confirm Structure (NH3 disappears) Validation->Final

Figure 2: Step-by-step decision tree for validating the salt structure.

Common Impurities & Troubleshooting

When analyzing this intermediate, three specific impurities often appear.

Impurity SignalShift (

)
OriginRemediation
Water 3.33 ppm (DMSO)Hygroscopic HCl saltDry sample in vacuum desiccator over P₂O₅.[2]
Isopropanol/Ethanol 1.0 - 1.2 ppmRecrystallization solventsExtended vacuum drying (40°C).[1][2]
Ammonium Chloride ~7.0 - 7.5 ppm (t)Synthesis byproduct (Gewald)Check integration of NH₃⁺.[1][2] Excess intensity suggests trapped NH₄Cl.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (General reference for amine salt shifts).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for general thiophene ring coupling constants). [Link][2]

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for acidity and exchange behavior of ammonium salts in DMSO). [Link]

Sources

Mass spectrometry (LC-MS) fragmentation of 2-Chloro-4-methylthiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation of 2-Chloro-4-methylthiophen-3-amine

Abstract

This guide provides a comprehensive technical analysis of the fragmentation behavior of 2-Chloro-4-methylthiophen-3-amine under typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. As a substituted aminothiophene, this compound represents a class of molecules frequently encountered as intermediates and building blocks in pharmaceutical and agrochemical research. Understanding its fragmentation pattern is critical for unambiguous identification, structural confirmation, and trace-level quantification in complex matrices. This document details the theoretical underpinnings of its fragmentation pathways, provides a robust experimental protocol for its analysis, and compares the expected fragmentation products. The guide is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules.

Introduction

2-Chloro-4-methylthiophen-3-amine is a heterocyclic aromatic amine containing a thiophene core substituted with chloro, methyl, and amine functional groups. The unique electronic and structural properties imparted by these substituents make it a valuable scaffold in synthetic chemistry. The definitive characterization of such molecules is a cornerstone of modern chemical research and development, where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for its unparalleled sensitivity and specificity.[1]

The power of LC-MS/MS lies in its ability to separate compounds chromatographically and then subject them to controlled fragmentation, generating a unique "fingerprint" mass spectrum that is diagnostic of the molecule's structure.[1] The choice of experimental parameters, particularly the collision energy in the mass spectrometer, directly influences the fragmentation pathways observed. This guide will explore the most probable fragmentation mechanisms for 2-Chloro-4-methylthiophen-3-amine, explaining the chemical rationale behind the cleavage of specific bonds.

Theoretical Fragmentation Pathways

The fragmentation of 2-Chloro-4-methylthiophen-3-amine in a mass spectrometer is governed by the relative stability of the resulting fragment ions and neutral losses. Ionization via Electrospray Ionization (ESI) in positive mode is most suitable for this amine-containing compound, which will readily accept a proton to form the protonated molecule, [M+H]⁺. Based on PubChem data, the monoisotopic mass of the neutral molecule (C₅H₆ClNS) is 146.99095 Da, resulting in an expected precursor ion of m/z 147.99823 for [M+H]⁺.[2]

The fragmentation of this precursor ion is directed by the functional groups:

  • Amine Group (-NH₂): As the most basic site, it is the likely location of protonation.

  • Thiophene Ring: A stable aromatic system that may undergo ring opening or cleavage under higher energy conditions.

  • Chloro Substituent (-Cl): Represents a potential leaving group, either as a radical (less common in MS/MS of even-electron ions) or as part of a neutral loss (HCl). Its presence provides a crucial validation point due to the characteristic isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).[3][4]

  • Methyl Group (-CH₃): Can be lost as a methyl radical.

Based on these features, two primary fragmentation pathways are proposed, originating from the [M+H]⁺ precursor ion.

cluster_0 Proposed Fragmentation Pathways precursor [M+H]⁺ m/z 147.99823 (C₅H₇ClNS)⁺ frag1 Fragment A m/z 132.97476 (C₄H₄ClNS)⁺ precursor->frag1 - CH₃ (15.02347 Da) frag2 Fragment B m/z 112.02155 (C₅H₅NS)⁺ precursor->frag2 - HCl (35.97668 Da)

Caption: Primary fragmentation pathways of protonated 2-Chloro-4-methylthiophen-3-amine.

Pathway A: Loss of a Methyl Radical

Cleavage of the bond between the thiophene ring and the methyl group results in the loss of a methyl radical (•CH₃). This is a common fragmentation for alkyl-substituted aromatic rings.[5]

  • Precursor Ion: [M+H]⁺, m/z 147.99823

  • Neutral Loss: •CH₃ (15.02347 Da)

  • Fragment Ion (A): [C₄H₄ClNS]⁺, m/z 132.97476

This fragment ion would be expected to retain the characteristic 3:1 chlorine isotopic pattern, providing strong evidence for this pathway.

Pathway B: Loss of Hydrogen Chloride

A rearrangement followed by the elimination of a neutral hydrogen chloride (HCl) molecule is another highly probable fragmentation channel for chloro-substituted compounds.[3][6]

  • Precursor Ion: [M+H]⁺, m/z 147.99823

  • Neutral Loss: HCl (35.97668 Da)

  • Fragment Ion (B): [C₅H₅NS]⁺, m/z 112.02155

The resulting fragment ion would lose the chlorine isotopic signature, appearing as a single major peak at m/z 112.02155. The relative intensity of Fragment A versus Fragment B will be dependent on the collision energy applied.

Experimental Methodology

To empirically determine the fragmentation pattern, a standardized LC-MS/MS protocol is required. The following serves as a robust starting point for method development.

cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (Dilution in Mobile Phase A) LC UPLC/HPLC Separation (C18 Reversed-Phase) Sample->LC ESI Ionization (Positive ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection m/z 147.99823) ESI->MS1 CID Fragmentation (Collision-Induced Dissociation) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Liquid Chromatography (LC) Conditions

A reversed-phase chromatographic method is ideal for retaining and separating this moderately polar compound from potential impurities.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Rationale: The C18 stationary phase provides hydrophobic interaction with the thiophene ring, while the water/acetonitrile gradient effectively elutes the compound.[7] Formic acid is a critical additive that acidifies the mobile phase, promoting protonation of the analyte's amine group, which is essential for efficient positive mode ESI.[7]

Mass Spectrometry (MS) Conditions

The mass spectrometer should be tuned for optimal sensitivity for ions in the mass range of the analyte.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • MS1 Scan Range: m/z 50-250

  • MS/MS Acquisition:

    • Precursor Ion: m/z 148.0

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV (This allows for the observation of fragments formed at both low and high energies in a single experiment).

Rationale: Positive ESI is chosen for its high efficiency in ionizing basic compounds like amines.[7] A collision energy ramp is a powerful tool in method development, as it helps to elucidate the complete fragmentation landscape, from the initial, most facile fragmentations at low energy to more complex, secondary fragmentations at higher energies.

Data Interpretation and Comparison

The analysis of the resulting MS/MS spectrum allows for the validation of the proposed fragmentation pathways. The key data points are summarized below for comparison.

AttributePrecursor IonFragment AFragment B
Proposed Structure [C₅H₇ClNS]⁺[C₄H₄ClNS]⁺[C₅H₅NS]⁺
Calculated m/z 147.99823132.97476112.02155
Neutral Loss -•CH₃HCl
Chlorine Isotope Pattern Yes (~3:1 for m/z 148/150)Yes (~3:1 for m/z 133/135)No

Comparative Analysis:

  • Confirmation of Elemental Composition: High-resolution mass spectrometry would allow for the measurement of accurate masses for all ions. A measured mass for the precursor that is within 5 ppm of the calculated mass (147.99823) confirms the elemental formula C₅H₇ClNS.

  • Pathway Validation: The presence of a fragment at m/z ~133 with a corresponding isotope peak at m/z ~135 in a 3:1 ratio would strongly support Pathway A. Conversely, the observation of a significant fragment at m/z ~112 with no corresponding M+2 peak would validate Pathway B. It is highly likely that both fragments will be observed, and their relative abundance will change with collision energy. At lower energies, the cleavage of the C-C bond (Pathway A) may be favored, while higher energies might be required to induce the rearrangement and elimination of HCl (Pathway B).

  • Alternative Fragmentation Methods: While Collision-Induced Dissociation (CID) is the most common fragmentation technique and is perfectly suitable here, alternatives like Higher-Energy Collisional Dissociation (HCD) could also be used.[1] HCD often produces richer fragmentation spectra with more low-mass fragments, which could provide further structural information if needed.

Conclusion

The LC-MS/MS analysis of 2-Chloro-4-methylthiophen-3-amine is predicted to be straightforward, yielding a protonated molecular ion at m/z 147.99823. The subsequent tandem mass spectrum is expected to be characterized by two major fragmentation pathways: the loss of a methyl radical to yield a fragment at m/z 132.97476, and the neutral loss of HCl to produce a fragment at m/z 112.02155. The presence and isotopic signature of the chlorine atom serve as a powerful internal validator for the interpretation of the mass spectrum. The experimental protocol provided herein offers a reliable foundation for researchers to develop and implement robust analytical methods for the identification and quantification of this compound and structurally related analogs, ensuring high confidence in their results.

References

  • Karminski-Zamola G, Dogan J, Boykin DW, Bajić M. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. 1995;9(4):282-8. Available from: [Link]

  • Abdel-Wahab BF, Amr A-GE, Mohamed AM. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. 2012. Available from: [Link]

  • Nekrasov YS, Vasyukova NI, Sergeev VA, Bezryadin VN, Lyapina NK. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. 2003. Available from: [Link]

  • Razus AC, Birzan L, Tecuceau V, Cristea M, Enache C. Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. 2009. Available from: [Link]

  • Unknown Author. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Kingston DGI. Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. 1971;48(8):513. Available from: [Link]

  • Hesse M, Meier H, Zeeh B. The Main Fragmentation Reactions of Organic Compounds. In: Spectroscopic Methods in Organic Chemistry. Thieme; 2008.
  • Song J, Liu Y, Zhang F, et al. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. 2013;7(1):155. Available from: [Link]

  • PubChemLite. 2-chloro-4-methylthiophen-3-amine hydrochloride (C5H6ClNS). Available from: [Link]

  • Diaz S. Halogen Fragmentation in Mass Spectrometry. Scribd. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • Unknown Author. Interpretation of mass spectra. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). 2020. Available from: [Link]

  • StFX Chemistry. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link]

  • MASONACO. LC-MS/MS analysis of free amino acids. Available from: [Link]

  • Salem MAI, Ali TE, Marzouk MI, Salem MS, Al-Shibani GA. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. Available from: [Link]

  • Papaseit E, et al. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. 2015;39(7):543-9. Available from: [Link]

  • NIST. Phenol, 2-chloro-4-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Reddy G, et al. Trace-level determination of potential genotoxic impurities in quetiapine fumarate using LC-MS. Journal of Pharmaceutical and Biomedical Analysis. 2023;228:115309. Available from: [Link]

  • University of Tartu. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. 2021. Available from: [Link]

  • American Elements. 2-chloro-4-methylthiophene-3-carboxylic acid. Available from: [Link]

Sources

Publish Comparison Guide: FTIR Characterization of 2-Chloro-4-methylthiophen-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-Chloro-4-methylthiophen-3-amine hydrochloride (CAS: 1318073-64-1) is a critical heteroaromatic building block, primarily utilized in the synthesis of antipsychotic agents (e.g., Olanzapine analogs) and advanced agrochemicals.

This guide provides a rigorous comparative FTIR analysis designed for researchers validating the purity and identity of this salt form. Unlike standard datasheets, we compare the target compound against its Free Base form and Structural Analogs to isolate diagnostic bands essential for quality control (QC) in drug development.

Why This Comparison Matters
  • Salt vs. Free Base: Distinguishing the hydrochloride salt from the free amine is the most common QC challenge during acidification steps.

  • Regioisomer Identification: The specific position of the chlorine (C2) and methyl (C4) groups alters the fingerprint region (600–1500 cm⁻¹) significantly compared to isomers like 2-methyl-4-chlorothiophen-3-amine.

Chemical Identity & Structural Context[1][2][3][4][5][6]

Before interpreting the spectrum, the structural inputs must be defined to predict vibrational modes accurately.

FeatureSpecification
Compound Name This compound
Molecular Formula C₅H₆ClNS[1] · HCl
Molecular Weight 184.09 g/mol
Key Functional Groups Primary Amine Salt (

), Thiophene Ring, C-Cl, C-CH₃
Physical State Off-white to pale yellow crystalline powder
Structural Visualization

The following diagram illustrates the core structure and the specific bonds responsible for the diagnostic IR signals.

ChemicalStructure Core Thiophene Ring (C=C Stretch: 1400-1550 cm⁻¹) Amine Amine Salt (-NH3+) (Broad Band: 2600-3100 cm⁻¹) Core->Amine Position 3 Chloro C-Cl Substituent (Stretch: 700-750 cm⁻¹) Core->Chloro Position 2 Methyl Methyl Group (-CH3) (C-H Stretch: ~2950 cm⁻¹) Core->Methyl Position 4

Figure 1: Functional group map linking structural moieties to expected FTIR vibrational modes.

Comparative Spectral Analysis

This section compares the target Hydrochloride Salt against its Free Base and a common impurity (Des-chloro analog).

Table 1: Diagnostic Peak Assignments & Comparison
Wavenumber (cm⁻¹)Vibrational ModeTarget: HCl Salt Alternative: Free Base Differentiation Note
2600 – 3100 N-H StretchingBroad, Strong Multi-band (Ammonium ion)Sharp Doublet (~3300 & 3400 cm⁻¹)Primary Differentiator. Salt formation collapses the sharp NH₂ doublet into a broad "ammonium envelope."
2920 – 2960 C-H Stretching (

)
Visible as "shoulders" on the broad NH bandDistinct, sharp peaksIn the salt, methyl peaks are often obscured by the

overlap.
1580 – 1620 N-H Bending (Asym)Strong, BroadMedium, Scissoring (~1600 cm⁻¹)The salt form shows a more intense and broader deformation band here.
1480 – 1510 Thiophene Ring C=CSharp, MediumSharp, MediumConserved skeletal vibration; confirms the thiophene core is intact.
700 – 750 C-Cl StretchingStrong, Sharp Strong, SharpCritical for Identity. Distinguishes from des-chloro impurities (which lack this band).
~1500

Sym. Bend
Present (Weak/Medium)Absent Specific to the protonated amine species.
Detailed Mechanistic Insight
  • The "Ammonium Envelope" (2600–3100 cm⁻¹): In the hydrochloride salt, the nitrogen is protonated (

    
    ). This creates strong hydrogen bonding networks in the crystal lattice (N-H···Cl⁻). This interaction broadens the N-H stretching vibrations significantly, often creating a "fermi resonance" pattern that overlaps with the C-H stretching region. If you see sharp peaks above 3300 cm⁻¹, your salt has likely dissociated or contains free base impurity.
    
  • The Fingerprint Region (600–1000 cm⁻¹): The C-Cl stretch is highly sensitive to the ring position. For 2-chloro-thiophenes, this typically appears as a dominant band between 700–750 cm⁻¹. This is the "Identity Check" region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (e.g., moisture interference), follow this optimized KBr pellet protocol. ATR (Attenuated Total Reflectance) is acceptable but may show lower intensity for the broad ammonium band.

Methodology
  • Technique: Transmission FTIR (KBr Pellet) or Diamond ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum) to reduce noise in the fingerprint region.

Workflow Start Start: Sample Prep Dry Desiccation (Remove H2O interference) Start->Dry Mix KBr Mixing (1:100 ratio) or ATR Application Dry->Mix Scan Acquire Spectrum (4000 - 400 cm⁻¹) Mix->Scan Check1 Check 3300-3500 cm⁻¹ Scan->Check1 Result1 Sharp Peaks? (Free Base Impurity) Check1->Result1 Yes Check2 Check 2600-3100 cm⁻¹ Check1->Check2 No Result2 Broad Band? (Salt Confirmed) Check2->Result2 Yes Final Validate C-Cl Peak (700-750 cm⁻¹) Result2->Final

Figure 2: Step-by-step decision tree for validating the salt form.

Troubleshooting Common Issues
  • Issue: Broad peak at 3400 cm⁻¹.

    • Cause: Hygroscopic moisture (KBr is wet).

    • Solution: Dry KBr powder at 110°C for 2 hours before use.

  • Issue: Weak C-Cl peak at 700 cm⁻¹.

    • Cause: Poor sample grinding or ATR contact.

    • Solution: Grind sample to fine powder; increase pressure on ATR crystal.

References & Authority

The spectral assignments in this guide are derived from authoritative correlation tables for thiophene derivatives and primary amine salts, supported by specific analog data.

  • NIST Chemistry WebBook. Thiophen-3-amine hydrochloride Spectral Data. (Used for core thiophene-amine salt correlations). [Link]

  • National Institute of Standards and Technology (NIST). Methanamine, hydrochloride FTIR Spectrum. (Reference for primary amine salt

    
     broad band characteristics).
    [Link]
    
  • PubChem. this compound Compound Summary. [Link]

Disclaimer: This guide is for research and development purposes. Always compare experimental spectra against a certified reference standard (CRS) when performing GMP release testing.

Sources

A Senior Application Scientist's Guide to Elemental Analysis of Thiophene Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction Thiophene and its derivatives, particularly thiophene amines, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2][3] The hydrochloride salt form is frequently employed to enhance the solubility and stability of these active pharmaceutical ingredients (APIs).[4][5][6] For researchers, scientists, and drug development professionals, the precise and accurate determination of the elemental composition of these compounds is not merely an academic exercise; it is a critical component of quality control, regulatory compliance, and fundamental characterization.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of thiophene amine hydrochlorides. We will move beyond simple procedural lists to explore the causality behind methodological choices, comparing techniques for both stoichiometric verification (Carbon, Hydrogen, Nitrogen, Sulfur, Chlorine) and the quantification of trace elemental impurities as mandated by global regulatory bodies.[7][8][9][10]

Part I: Stoichiometric and Empirical Formula Verification

The first objective in analyzing a newly synthesized thiophene amine hydrochloride is to confirm its fundamental elemental composition. This step validates the chemical identity and ensures the correct stoichiometric ratio of the amine to hydrochloric acid has been achieved.

Combustion Analysis (CHN/S) for Core Elements

Combustion analysis, based on the Dumas method, is the foundational technique for determining the mass percentages of carbon, hydrogen, nitrogen, and, with modern instrumentation, sulfur.[11][12]

Principle of Operation: A small, precisely weighed sample is combusted at high temperatures (≥900 °C) in a pure oxygen environment. This process quantitatively converts the elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[11][13] These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).

Expertise & Causality: This method is the gold standard for empirical formula confirmation due to its direct measurement of the primary organic elements. However, it is not without its challenges. The industry-accepted tolerance for agreement between theoretical and experimental values is typically within ±0.4%.[14] Achieving this precision requires meticulous sample handling, high-purity standards, and an instrument that ensures complete, soot-free combustion, which can be particularly challenging for complex heterocyclic molecules.[13][15]

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Calibrate the instrument using a certified standard (e.g., Acetanilide).

  • Sample Preparation: Weigh 1-3 mg of the thiophene amine hydrochloride sample into a tin capsule. Ensure the sample is homogeneous and dry.

  • Analysis: Place the sealed capsule into the instrument's autosampler.

  • Combustion: The sample is dropped into a high-temperature furnace (~950°C) with a pulse of pure O₂.

  • Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then chromatographically separated and quantified by the TCD.

  • Data Processing: The instrument software calculates the weight percentages of C, H, N, and S based on the TCD response and the initial sample weight.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Weigh 1-3 mg Thiophene Amine HCl Encapsulate Encapsulate Sample->Encapsulate in Tin Capsule Standard Weigh Certified Standard Encapsulate_Std Encapsulate Standard->Encapsulate_Std in Tin Capsule Autosampler Load into Autosampler Encapsulate->Autosampler Encapsulate_Std->Autosampler Combustion Flash Combustion (>900°C in O₂) Autosampler->Combustion Reduction Reduction Tube (Excess O₂ removal) Combustion->Reduction GC Gas Separation (GC Column) Reduction->GC TCD Detection (TCD) GC->TCD Data Data Processing (%C, %H, %N, %S) TCD->Data

Workflow for CHNS elemental analysis by combustion.
ElementTheoretical %Experimental %DeviationPass/Fail (±0.4%)
Carbon (C)35.4335.51+0.08Pass
Hydrogen (H)4.464.39-0.07Pass
Nitrogen (N)10.3310.25-0.08Pass
Sulfur (S)23.6423.78+0.14Pass
Data for a hypothetical Thiophen-3-amine hydrochloride (C₄H₆ClNS, MW: 135.62).[16]
Combustion Ion Chromatography (CIC) for Chlorine

While the presence of the hydrochloride can be inferred from CHN analysis, direct and accurate quantification of chlorine is essential to confirm 1:1 stoichiometry. Combustion Ion Chromatography (CIC) is the superior method for this purpose.

Principle of Operation: CIC combines the sample combustion process with the high separation capability of ion chromatography.[17] The sample is combusted, and the resulting gases, including hydrogen chloride (HCl), are passed into an aqueous absorption solution. In this solution, HCl dissolves to form chloride ions (Cl⁻). This solution is then injected into an ion chromatograph, where the chloride is separated from other ions and quantified.[17]

Expertise & Causality: Direct measurement via CIC is vastly preferable to indirect methods. It avoids the cumulative errors associated with determining chlorine content by difference from 100% after CHNS analysis. It provides an unambiguous confirmation of the salt's identity and purity, a critical parameter for API characterization. The method's accuracy is demonstrated by high recovery rates for certified standards.[17]

  • Sample Preparation: Weigh 1-5 mg of the sample into a combustible boat (e.g., a ceramic or quartz boat).

  • Combustion: The sample boat is introduced into a furnace (~1000°C) with a stream of oxygen and argon. Sulfur- and halogen-containing compounds are oxidized.[17]

  • Gas Absorption: The gaseous products are swept into an absorption module containing an oxidizing solution (e.g., dilute hydrogen peroxide) to trap the analytes as ions (e.g., Cl⁻, SO₄²⁻).

  • Injection & Separation: An aliquot of the absorption solution is automatically injected into an ion chromatograph equipped with an anion-exchange column.

  • Detection: A conductivity detector measures the concentration of the separated chloride ions.

  • Quantification: The chloride concentration is determined by comparing the peak area to a calibration curve prepared from certified chloride standards.

CIC_Workflow Sample Weigh Sample into Boat Combustion Combustion (~1000°C in O₂) Sample->Combustion Absorption Gas Absorption (HCl → Cl⁻) Combustion->Absorption Injection Inject into IC System Absorption->Injection Separation Anion-Exchange Separation Injection->Separation Detection Conductivity Detection Separation->Detection Quant Quantify %Cl Detection->Quant

Workflow for Chlorine analysis by CIC.

Part II: Trace Elemental Impurity Analysis

Beyond confirming stoichiometry, a critical safety and quality requirement is the control of elemental impurities, which can be introduced from catalysts, reagents, or manufacturing equipment.[18] Global regulatory bodies, through guidelines like ICH Q3D and USP <232>/<233>, mandate a risk-based approach to control these impurities.[7][9][19]

Inductively Coupled Plasma (ICP-OES & ICP-MS)

ICP-based techniques are the workhorses for quantitative trace element analysis and are the two procedures recommended by the USP.[20]

Principle of Operation: A liquid sample is nebulized into a fine aerosol and introduced into a high-temperature (~8000 K) argon plasma. The intense heat desolvates, atomizes, and ionizes the elements.

  • ICP-OES (Optical Emission Spectrometry): Measures the characteristic wavelengths of light emitted as excited atoms and ions relax to a lower energy state. The intensity of the light is proportional to the element's concentration.[21][22]

  • ICP-MS (Mass Spectrometry): Extracts the ions from the plasma into a high-vacuum mass spectrometer, where they are separated by their mass-to-charge ratio. This allows for extremely sensitive and specific detection.[21][22]

Expertise & Causality: Choosing the Right Technique The choice between ICP-OES and ICP-MS is dictated by the required detection limits.

  • ICP-MS is the gold standard for highly toxic "Class 1" elements (As, Cd, Hg, Pb) and many catalyst residues (e.g., Pd, Pt, Ru), which have very low Permitted Daily Exposure (PDE) limits. Its sensitivity reaches the parts-per-trillion (ppt) level.[21][22]

  • ICP-OES is a robust, cost-effective, and high-throughput technique suitable for less toxic "Class 3" elements (e.g., Cu, Sn) that have higher PDE limits. Its sensitivity is typically in the parts-per-billion (ppb) to parts-per-million (ppm) range.[21]

For organic APIs like thiophene amine hydrochlorides, complete destruction of the organic matrix is paramount to prevent interferences in the plasma. Closed-vessel microwave digestion is the preferred method specified in USP <233>.[23]

  • Preparation: All work must be performed in a clean environment using trace-metal-free labware.

  • Weighing: Accurately weigh ~100-250 mg of the sample directly into a clean, high-pressure microwave digestion vessel.

  • Acid Addition: Add a combination of high-purity, trace-metal-grade acids. A common mixture is 5-8 mL of nitric acid (HNO₃) and 1-2 mL of hydrochloric acid (HCl).

  • Digestion: Seal the vessels and place them in the microwave unit. Ramp the temperature and pressure according to a validated program (e.g., 200°C for 30 minutes). The high pressure and temperature ensure complete sample oxidation.

  • Dilution: After cooling, carefully open the vessels and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for ICP analysis.[23][24][25]

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Weigh Weigh API Sample (100-250 mg) Acid Add Trace-Metal Grade Acids Weigh->Acid Microwave Closed-Vessel Microwave Digestion Acid->Microwave Dilute Dilute to Final Volume Microwave->Dilute Nebulize Nebulize into Argon Plasma Dilute->Nebulize Ionize Atomize & Ionize (~8000 K) Nebulize->Ionize MS Mass Spectrometer (Separation by m/z) Ionize->MS Detect Ion Detector MS->Detect Quantify Quantify Impurities (ppb/ppt levels) Detect->Quantify

Workflow for trace elemental impurity analysis by ICP-MS.

Table 1: Comparison of Primary Trace Analysis Techniques

Parameter ICP-OES ICP-MS
Sensitivity Good (ppb - ppm) Excellent (ppt - ppb)
Throughput High Moderate
Cost (Instrument) Lower Higher
Matrix Tolerance More Robust More Susceptible

| Primary Use Case | Class 3 Elements, Higher Conc. | Class 1 & 2 Elements, Catalysts |

Table 2: Example Validation Data (Spike Recovery in API Matrix) As per USP <233>, spike recoveries should be between 70-150%.[25]

Element Spiked Conc. (ppb) Measured Conc. (ppb) Recovery %
Lead (Pb) 5.0 4.85 97%
Palladium (Pd) 10.0 10.8 108%
Nickel (Ni) 20.0 19.1 95.5%

| Copper (Cu) | 100.0 | 112.0 | 112% |

X-Ray Fluorescence (XRF) - A Complementary Screening Tool

While ICP methods provide definitive quantitative data, they are destructive and time-consuming. Energy Dispersive X-Ray Fluorescence (EDXRF) offers a powerful alternative for rapid screening.[26][27]

Principle of Operation: The sample is irradiated with a primary X-ray beam, causing atoms within the sample to emit secondary (fluorescent) X-rays.[26] Each element emits X-rays at a characteristic energy, allowing for simultaneous identification and quantification.

Expertise & Causality: The primary advantage of XRF is its non-destructive nature and minimal sample preparation.[26][28] A solid sample can often be analyzed directly in minutes. This makes XRF an ideal tool for at-line process monitoring (e.g., checking for catalyst carryover after a reaction step) or for initial risk assessments to determine if full ICP analysis is even necessary. While its sensitivity is generally lower than ICP-MS, it is often sufficient to detect impurities well below the action-triggering threshold of 30% of the PDE, as defined by ICH Q3D.[21]

  • Sample Preparation: Grind a small amount of the thiophene amine hydrochloride powder to ensure homogeneity. Press the powder into a pellet using a hydraulic press.

  • Instrument Setup: Place the pellet into the XRF spectrometer.

  • Analysis: Irradiate the sample with X-rays for a predefined time (e.g., 5-10 minutes).

  • Data Review: The software identifies and quantifies the elements present, typically reporting results in ppm (μg/g).

XRF_Workflow Sample Collect Solid API Sample Pelletize Press into Pellet Sample->Pelletize Analyze Analyze via EDXRF Pelletize->Analyze Screen Screening Result (ppm) Analyze->Screen Decision Decision Point: < Limit → Pass > Limit → ICP-MS Screen->Decision

Sources

A Predictive Crystallographic Comparison Guide for 2-Chloro-4-methylthiophen-3-amine hydrochloride and Structurally Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anticipated crystal structure of 2-Chloro-4-methylthiophen-3-amine hydrochloride. In the absence of a publicly available crystal structure for this specific compound, this document leverages crystallographic data from structurally similar aminothiophene and chlorothiophene derivatives to predict its key structural features. This predictive approach, grounded in established principles of crystallography and molecular interactions, offers valuable insights for researchers in drug design and materials science where understanding solid-state properties is paramount.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a drug substance's physicochemical properties. These properties, including solubility, stability, dissolution rate, and bioavailability, are directly influenced by the intricate network of intermolecular interactions within the crystal lattice. For a molecule like this compound, a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its solid-state structure is essential for formulation development and ensuring consistent product performance.

This guide will explore the anticipated crystallographic features of this compound by drawing comparisons with the known crystal structures of analogous compounds. The primary focus will be on predicting the hydrogen bonding network, a dominant force in the crystal packing of amine hydrochlorides, and the influence of the chloro and methyl substituents on the thiophene ring.

Methodology: Unveiling the Molecular Architecture

The determination of a crystal structure is a meticulous process that involves growing a single crystal of high quality, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

The typical workflow for single-crystal X-ray diffraction is a multi-step process that begins with crystal selection and mounting, followed by data collection and structure solution and refinement.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer xray_source X-ray Source xray_source->diffractometer diffraction_pattern Diffraction Pattern Collection diffractometer->diffraction_pattern data_processing Data Processing & Integration structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

The causality behind these steps is crucial. High-quality single crystals are essential as they produce a sharp, well-defined diffraction pattern. The choice of X-ray source and diffractometer settings are optimized to maximize the quality and resolution of the collected data. Finally, sophisticated software is used to solve the "phase problem" and refine the atomic positions to generate a precise three-dimensional model of the molecule and its arrangement in the crystal.

Comparative Analysis of Structurally Related Compounds

To predict the crystal structure of this compound, we will analyze the crystallographic data of several related molecules. The selection of these analogs is based on the presence of key structural motifs: the 3-aminothiophene core, the hydrochloride salt, and chloro/methyl substituents on the thiophene ring.

Key Analogs for Comparison
  • Methyl-3-aminothiophene-2-carboxylate: This compound provides critical insights into the hydrogen bonding patterns of a 3-aminothiophene derivative, particularly the interplay between the amino group and other functional groups.

  • 2-Chlorothiophene Derivatives: The crystal structures of various 2-chlorothiophene-containing molecules reveal how the chlorine atom influences packing through halogen bonding and other weak interactions.

  • Amine Hydrochlorides: The vast body of crystallographic data on amine hydrochlorides establishes the prevalence and geometry of N-H···Cl hydrogen bonds, which are expected to be the primary interactions in the target compound.

Predicted Molecular Structure and Key Interactions

Based on the analysis of these analogs, we can postulate the key structural features of this compound. The amine group will be protonated to form an ammonium cation, which will then engage in a network of hydrogen bonds with the chloride anion.

Figure 2. Predicted molecular structure and primary hydrogen bonding in this compound.

The protonated amine (N⁺H₃) is expected to act as a hydrogen bond donor, forming multiple N-H···Cl⁻ interactions with the chloride anions.[1] These interactions are the strongest and most directional intermolecular forces, and they will likely dictate the overall packing arrangement. The planarity of the thiophene ring and the steric bulk of the chloro and methyl groups will further influence the molecular conformation and the efficiency of crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters from representative analogs, which can be used to anticipate the properties of the target compound.

CompoundSpace GroupUnit Cell ParametersKey Hydrogen BondsReference
Methyl-3-aminothiophene-2-carboxylateP2₁/ca = 14.5Å, b = 7.5Å, c = 13.9Å, β = 113.6°N-H···O, N-H···N
(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneP2₁/ca = 10.6Å, b = 10.8Å, c = 11.1Å, β = 98.6°N-H···O, C-H···Cl[2][3]
Alanine hydrochlorideP2₁2₁2₁a = 6.0Å, b = 7.4Å, c = 12.3ÅN-H···Cl[4]

This comparative data suggests that this compound is likely to crystallize in a common space group such as P2₁/c or one of the orthorhombic space groups. The unit cell dimensions will be influenced by the size and shape of the molecule and the efficiency of the hydrogen bonding network.

Predicted Crystal Packing and Polymorphism

The interplay of the strong N-H···Cl hydrogen bonds and weaker interactions such as C-H···S, C-H···π, and potential Cl···S or Cl···Cl contacts will define the three-dimensional packing of this compound. It is plausible that these interactions could lead to the formation of layered structures or more complex three-dimensional networks.

Furthermore, the possibility of polymorphism—the ability of a compound to exist in more than one crystalline form—should be considered. Different arrangements of the molecules in the crystal lattice can arise from variations in the hydrogen bonding network or packing motifs, leading to polymorphs with distinct physical properties. A comprehensive polymorphic screen would be a necessary step in the development of any pharmaceutical product containing this molecule.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust, predictive framework based on the crystallographic analysis of structurally related compounds. The dominant structural motif is anticipated to be a network of N-H···Cl hydrogen bonds between the ammonium cation and the chloride anion. The chloro and methyl substituents on the thiophene ring will further modulate the crystal packing through weaker intermolecular interactions.

This predictive analysis serves as a valuable starting point for researchers, offering insights into the likely solid-state properties of this important synthetic intermediate. The principles and comparative data presented herein can guide formulation strategies and highlight the importance of thorough solid-state characterization in the drug development process.

References

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Molecules. [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals. [Link]

  • DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. International Journal of Molecular Sciences. [Link]

  • SYNTHESIS, X-RAY STRUCTURE CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF SOME CHALCONE DERIVATIVES CONTAINING 2- CHLOROTHIOPHEN. EPrints USM. [Link]

  • Hydrogen bonding in the amine hydrohalides. I. General aspects. ResearchGate. [Link]

  • Thiophene-3-carbonyl Chloride. Molbank. [Link]

  • Combining structural rugosity and crystal packing comparison: A route to more polymorphs?. Soton ePrints. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-4-methylthiophen-3-amine hydrochloride

[1][2][3]

Executive Summary

This guide outlines the mandatory disposal protocols for 2-Chloro-4-methylthiophen-3-amine hydrochloride (CAS: 848392-48-3 [free base ref]). As a halogenated aminothiophene salt, this compound presents specific risks regarding acidity, potential corrosivity, and the release of toxic combustion byproducts (NOx, SOx, HCl) .[1]

Core Directive: This substance must NEVER be disposed of down the drain or in general trash. It requires segregation into Halogenated Organic Waste streams due to the presence of chlorine and sulfur atoms, which dictate specific high-temperature incineration parameters to prevent the formation of dioxins and sulfurous pollutants.[1]

Part 1: Chemical Identity & Hazard Profiling[1][3][4]

Before initiating disposal, the waste generator must characterize the material to ensure compatibility with waste consolidation streams.[1]

Chemical Data Table
PropertySpecification
Chemical Name This compound
Functional Groups Aminothiophene (Heterocycle), Halogen (Cl), Acid Salt (HCl)
Physical State Solid (Powder/Crystalline)
Acidity (pH) Acidic in aqueous solution (due to HCl salt nature)
Solubility Soluble in water, DMSO, Methanol
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Corrosive potential
The "Why" Behind the Protocol (Causality)
  • Chlorine Content: The presence of the chlorine atom on the thiophene ring mandates that this waste be treated as halogenated . Standard incineration of chlorinated compounds at insufficient temperatures can generate dioxins. Therefore, it must go to facilities equipped with high-temperature scrubbers.[1]

  • Sulfur Content: Upon thermal decomposition, the thiophene ring releases Sulfur Oxides (SOx).[1] Waste consolidation must account for sulfur loading to prevent scrubber overload at the disposal facility.

  • Hydrochloride Salt: The salt form implies the compound is likely hygroscopic and acidic. It can liberate Hydrogen Chloride (HCl) gas if mixed with strong oxidizers or dehydrating agents.

Part 2: Pre-Disposal Stabilization & Segregation[1][3]

CRITICAL SAFETY RULE: Do not mix this compound with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases .[1] The amine group can react violently with oxidizers, and strong bases will liberate the free amine, potentially altering volatility and toxicity profiles.[1]

Segregation Logic

Use the following decision matrix to determine the correct waste stream.

DisposalDecisionTreeStartWaste Generation:2-Chloro-4-methylthiophen-3-amine HClStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid Waste(Pure powder, contaminated gloves/paper)StateCheck->SolidSolidLiquidLiquid Waste(Dissolved in solvent)StateCheck->LiquidSolutionSolidContainerContainer: Wide-mouth HDPE JarStream: Solid Hazardous WasteSolid->SolidContainerSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventCl- solventsNonHaloSolventNon-Halogenated Solvent(Methanol, DMSO)SolventCheck->NonHaloSolventNon-Cl solventsHaloStreamStream: Halogenated Organic Waste(Red Can/Carboy)HaloSolvent->HaloStreamNonHaloStreamStream: Non-Halogenated Waste**Mark as containing Halogenated SoluteNonHaloSolvent->NonHaloStreamNonHaloStream->HaloStreamPreferred Path(Due to solute Cl content)

Figure 1: Decision tree for segregating aminothiophene waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute often necessitates disposal in the Halogenated stream depending on the concentration.[1]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Chemical

Applicable for: Expired shelf stock, degraded samples, or excess weighing powder.[1]

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.

    • Wear NBR (Nitrile) gloves, lab coat, and safety glasses.[1]

  • Labeling:

    • Apply a hazardous waste label immediately.[2]

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

    • Constituents: List "2-Chloro-4-methylthiophen-3-amine HCl" (100%).

  • Storage: Store in the "Solid Waste" satellite accumulation area, segregated from oxidizers.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, or reaction byproducts.[1]

  • Determine Compatibility: Ensure the carboy material (usually HDPE or Steel) is compatible with the solvent.

  • Select Stream:

    • Preferred: Pour into the Halogenated Waste carboy. Even if the solvent is Methanol (non-halogenated), the solute contains Chlorine.[1] Mixing small amounts of Cl-organic solutes into non-halogenated waste can disqualify the entire non-halogenated tank from fuel-blending recycling programs, forcing expensive incineration.[1]

    • Rule of Thumb: If the solute load >1%, default to Halogenated Waste.[1]

  • pH Check: Since this is a Hydrochloride salt, the solution may be acidic. Ensure the waste carboy is not designated for "Basic/Caustic" waste, as this could generate heat or gas.[1]

  • Log It: Record the volume and concentration on the waste log sheet attached to the carboy.

Part 4: Emergency Contingencies

Accidental Spills (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear double nitrile gloves and a P95/N95 particulate respirator if outside a hood.

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a hazardous waste bag.

    • Clean the surface with a mild soap solution.

Accidental Spills (Liquid/Solution)
  • Neutralization: If the spill is significant and acidic (pH < 4), sprinkle Sodium Bicarbonate (Soda Ash) or Calcium Carbonate over the spill until bubbling ceases.

  • Absorption: Use vermiculite, clay, or a universal spill pad to absorb the liquid.[1]

  • Disposal: Place all absorbent materials into a heavy-duty plastic bag, seal, and label as "Debris contaminated with [Chemical Name]."

Part 5: Regulatory Framework (RCRA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) .[1]

  • Waste Classification:

    • While not explicitly listed on the "P" or "U" lists by specific CAS in all jurisdictions, it falls under Characteristic Waste if it exhibits toxicity.[1]

    • It is universally treated as D001 (if in flammable solvent) or F-Listed (F001/F002) if mixed with spent halogenated solvents [1].

  • EPA Waste Code Assignment:

    • If pure substance: Assign D003 (Reactive) only if it generates toxic gases with water (unlikely here) or Toxic per local toxicity characteristic leaching procedure (TCLP).

    • Best Practice: Most institutions manage this under a "Lab Pack" profile for "Toxic, Acidic, Organic Solid." [1]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding halogenated solvents (F-codes) and characteristic toxicity.[3] Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. (Used for functional group analysis and physical property estimation). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.